molecular formula C21H23FN4O5 B2873977 N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide CAS No. 942012-65-9

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide

Cat. No.: B2873977
CAS No.: 942012-65-9
M. Wt: 430.436
InChI Key: MJKFUYIVHQXKDD-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two pharmaceutically relevant motifs: a 4-fluorophenyl group and a morpholino ring system. The 4-fluorophenyl moiety is a common structural element in many bioactive molecules, known to influence a compound's electronic properties, lipophilicity, and binding affinity to biological targets . The embedded morpholine ring is a frequent component in drug discovery, often included to enhance aqueous solubility and influence pharmacokinetic profiles . The specific role of the 4-methyl-2-nitrophenyl group in this structure presents an intriguing area for investigation, as it may contribute to specific target interactions or be part of a prodrug strategy. While the precise biological activity and mechanism of action for this specific compound require further experimental validation, its structural features suggest potential as a valuable scaffold for probing biological systems. Analogs featuring the 2-(4-fluorophenyl)-2-morpholin-4-ylethyl group have been investigated for their activity against various targets . Furthermore, structure-activity relationship (SAR) studies on related compounds indicate that the presence of a halogen substitute, such as fluorine, on the phenyl ring is often essential for potent inhibitory effects on certain biological targets, highlighting the potential significance of this compound's specific substitution pattern . The diamide linkage suggests potential application as a protein-binding agent or enzyme inhibitor. This compound is offered exclusively for research purposes, providing chemists and biologists with a tool for probe discovery, lead optimization, and mechanistic studies. Researchers are encouraged to conduct their own experiments to fully characterize its properties and applications. Intended Use and Disclaimer: This product is labeled 'For Research Use Only' (RUO). It is intended solely for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent. Safety data for this compound may not be fully established. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating under standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O5/c1-14-2-7-17(18(12-14)26(29)30)24-21(28)20(27)23-13-19(25-8-10-31-11-9-25)15-3-5-16(22)6-4-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKFUYIVHQXKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Fluorophenyl Intermediate: This step involves the reaction of 4-fluoroaniline with appropriate reagents to form the fluorophenyl intermediate.

    Morpholinoethylation: The fluorophenyl intermediate is then reacted with morpholine and ethylating agents under controlled conditions to introduce the morpholinoethyl group.

    Oxalamide Formation: The final step involves the reaction of the morpholinoethyl intermediate with 4-methyl-2-nitroaniline and oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
  • 2-Fluorophenyl N-(4-methyl-2-nitrophenyl)carbamate
  • 4-Fluorophenyl N-(2-chloro-4-nitrophenyl)carbamate

Uniqueness

N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is unique due to the presence of both morpholinoethyl and oxalamide groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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